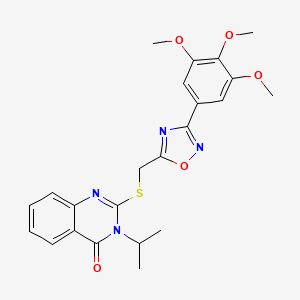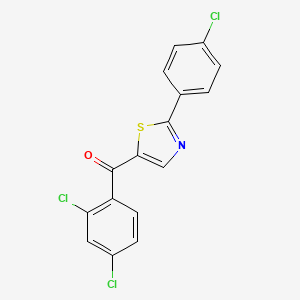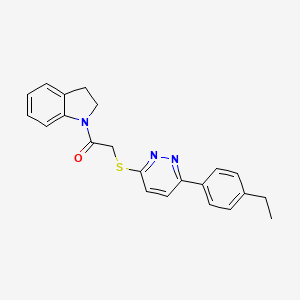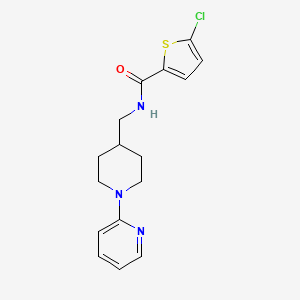
Ethyl 2-(4-chloro-2-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chloro-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol. This compound is primarily used in scientific research and has diverse applications due to its unique properties.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chloro-2-formylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of herbicidal ionic liquids and specialty chemicals such as dyes, pigments, and fluorescent materials.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals with enhanced properties for various industrial applications.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of ethyl (4-chloro-2-formylphenoxy)acetate often involves continuous synthesis methods to enhance yield and purity. For example, a method for continuously synthesizing ethyl 4-chloroacetoacetates involves the reaction of diketene with chlorine gas in a falling film reactor, followed by esterification with ethanol . This method improves reaction selectivity and reduces energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-chloro-2-formylphenoxyacetic acid.
Reduction: Ethyl (4-chloro-2-hydroxyphenoxy)acetate.
Substitution: Ethyl (4-amino-2-formylphenoxy)acetate.
Mecanismo De Acción
The mechanism of action of ethyl (4-chloro-2-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of herbicidal ionic liquids, the compound acts as a building block that interacts with other molecules to form active ionic liquids with herbicidal properties . The exact molecular targets and pathways depend on the specific application and the compounds it interacts with .
Comparación Con Compuestos Similares
Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-formylphenoxy)acetate: Similar structure but lacks the chloro substituent, which affects its reactivity and applications.
Ethyl (4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group, leading to different chemical properties and uses.
This compound is unique due to its combination of a chloro and formyl group, which provides specific reactivity and versatility in various applications.
Propiedades
IUPAC Name |
ethyl 2-(4-chloro-2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSVBFVAZDXRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)




![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384142.png)

![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)

![3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2384147.png)
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)



